2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, an indole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the indole and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative
Scientific Research Applications
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
- 2-(2-bromophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
- 2-(2-methylphenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
What sets 2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide apart from similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C19H14FN3OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)14-4-2-3-5-15(14)20)18(24)23-13-7-6-12-8-9-21-16(12)10-13/h2-10,21H,1H3,(H,23,24) |
InChI Key |
XXJMAGBTZYIMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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